molecular formula C9H10N6O B2878414 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide CAS No. 918932-95-3

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide

Cat. No.: B2878414
CAS No.: 918932-95-3
M. Wt: 218.22
InChI Key: HMABIYQCWLZDLJ-UHFFFAOYSA-N
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Description

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, and an acetamide group, which is commonly found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide typically involves the formation of the tetrazole ring followed by the introduction of the acetamide group. One common method involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a copper catalyst to form 5-(4-aminophenyl)-2H-tetrazole. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole ring instead of a tetrazole ring.

    2-aminothiazole derivatives: Contain the thiazole ring and exhibit similar biological activities.

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide is unique due to the presence of the tetrazole ring, which imparts stability and versatility in chemical reactions. This compound’s ability to participate in a wide range of reactions and its potential biological activities make it a valuable molecule for research and development .

Properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-7-3-1-6(2-4-7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMABIYQCWLZDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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